1-(7-Bromo-2-chloroquinolin-3-yl)ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-(7-Bromo-2-chloroquinolin-3-yl)ethanone typically involves the reaction of 7-bromo-2-chloroquinoline with ethanone derivatives under specific conditions. One common method includes the use of silver nanoparticles as a catalyst in a DMSO solution under reflux conditions . This method is efficient and regioselective, leading to the desired product with high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of green solvents and eco-friendly catalysts is also explored to minimize environmental impact .
Chemical Reactions Analysis
1-(7-Bromo-2-chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common reagents used in these reactions include silver salts, alkali metal salts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(7-Bromo-2-chloroquinolin-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Bromo-2-chloroquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition can lead to the disruption of cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
1-(7-Bromo-2-chloroquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: Known for its use in synthesizing fused quinoline systems.
Quinolinyl-pyrazoles: These compounds exhibit significant pharmacological activities, including antimicrobial and anticancer properties.
Imidazole-containing quinolines: These derivatives are studied for their therapeutic potential in various diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and reactivity make it a valuable building block for synthesizing complex molecules with diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H7BrClNO |
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Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-(7-bromo-2-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)9-4-7-2-3-8(12)5-10(7)14-11(9)13/h2-5H,1H3 |
InChI Key |
ZOGYDKXXGALPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)Cl |
Origin of Product |
United States |
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